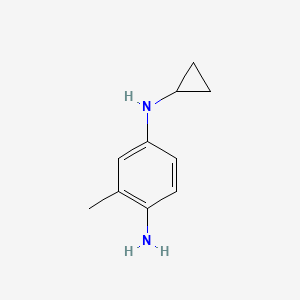![molecular formula C8H7ClN2O B13585526 7-Chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13585526.png)
7-Chloro-4-methoxypyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-methoxypyrazolo[1,5-a]pyridine: is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a chlorine atom at the 7th position and a methoxy group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methoxypyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxy-3-nitropyridine with hydrazine hydrate, followed by chlorination using thionyl chloride or phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the pyrazolo[1,5-a]pyridine core.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed:
- Substituted pyrazolo[1,5-a]pyridines with various functional groups.
- Oxidized derivatives such as aldehydes or carboxylic acids.
- Reduced forms of the pyrazolo[1,5-a]pyridine core.
Scientific Research Applications
Chemistry: 7-Chloro-4-methoxypyrazolo[1,5-a]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the materials science field, this compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 7-Chloro-4-methoxypyrazolo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine and methoxy groups can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.
Comparison with Similar Compounds
7-Chloro-4-methylpyrazolo[1,5-a]pyridine: Similar structure but with a methyl group instead of a methoxy group.
4-Methoxypyrazolo[1,5-a]pyridine: Lacks the chlorine atom at the 7th position.
7-Chloropyrazolo[1,5-a]pyridine: Lacks the methoxy group at the 4th position.
Uniqueness: 7-Chloro-4-methoxypyrazolo[1,5-a]pyridine is unique due to the presence of both chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
7-chloro-4-methoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-2-3-8(9)11-6(7)4-5-10-11/h2-5H,1H3 |
InChI Key |
OEZNUMFWXXCEAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(N2C1=CC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[4-(aminomethyl)phenyl]-N-methylbenzamidehydrochloride](/img/structure/B13585477.png)


![[(2R)-oxolan-2-yl]methanethiol](/img/structure/B13585491.png)




